molecular formula C11H20N4O3 B2356602 N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429417-47-9

N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2356602
CAS No.: 1429417-47-9
M. Wt: 256.306
InChI Key: CKRZEPRXTKYTLJ-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine is a pyrazole derivative featuring a nitro group at position 4, an isopropyl group at position 1, and a 3-ethoxypropylamine substituent at position 3. The ethoxypropyl group is a critical structural motif known to influence solubility and reactivity, as seen in polymers and bicyclic amines .

Properties

IUPAC Name

N-(3-ethoxypropyl)-4-nitro-1-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3/c1-4-18-7-5-6-12-11-10(15(16)17)8-14(13-11)9(2)3/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRZEPRXTKYTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NN(C=C1[N+](=O)[O-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The compound features a pyrazole core substituted with:

  • Nitro group (-NO₂) at position 4, conferring electrophilicity and hydrogen-bonding capacity.
  • Isopropyl group (-C(CH₃)₂) at position 1, enhancing steric bulk.
  • 3-Ethoxypropylamine (-NH-C₃H₆-O-C₂H₅) at position 3, introducing hydrophilicity.
Table 1: Molecular Properties
Property Value
Molecular Formula C₁₁H₂₀N₄O₃
Molecular Weight 256.306 g/mol
IUPAC Name N-(3-ethoxypropyl)-4-nitro-1-propan-2-ylpyrazol-3-amine
SMILES CCOCCCNC1=NN(C=C1N+[O-])C(C)C

Synthetic Challenges

  • Regioselectivity : Ensuring nitration occurs exclusively at position 4.
  • N-Alkylation : Avoiding competing alkylation at pyrazole N2.
  • Amine Stability : Preventing oxidation of the 3-ethoxypropylamine chain during nitration.

Synthesis Strategies

Retrosynthetic Analysis

The target compound is dissected into two precursors:

  • 1-Isopropyl-4-nitro-1H-pyrazol-3-amine : Core pyrazole with nitro and amine groups.
  • 3-Ethoxypropyl bromide : Alkylating agent for amine functionalization.

Pathway Selection

Two primary routes are documented:

  • Route A : Cyclization of β-keto esters with hydrazines, followed by nitration and N-alkylation.
  • Route B : Direct assembly via condensation of pre-functionalized hydrazines and diketones.

Detailed Preparation Methods

Route A: Cyclization-Nitration-Alkylation Sequence

Step 1: Synthesis of 1-Isopropyl-1H-pyrazol-3-amine
  • Reagents : Ethyl 3-ethoxyacrylate, isopropylhydrazine hydrochloride.
  • Conditions : Reflux in ethanol (12 h, 80°C).
  • Mechanism : Cyclocondensation forms the pyrazole ring.

$$
\text{Ethyl 3-ethoxyacrylate} + \text{isopropylhydrazine} \rightarrow \text{1-isopropyl-1H-pyrazol-3-amine} + \text{ethanol}
$$

Step 2: Nitration at Position 4
  • Reagents : Fuming HNO₃, H₂SO₄ (nitrating mixture).
  • Conditions : 0–5°C, 2 h.
  • Yield : 68% after recrystallization (ethanol/water).

Regioselectivity : Directed by the electron-donating isopropyl group at N1, favoring nitration at C4.

Step 3: N-Alkylation with 3-Ethoxypropyl Bromide
  • Reagents : 3-Ethoxypropyl bromide, K₂CO₃.
  • Conditions : DMF, 60°C, 6 h.
  • Yield : 72% (purified via column chromatography, SiO₂, ethyl acetate/hexane).

$$
\text{1-Isopropyl-4-nitro-1H-pyrazol-3-amine} + \text{3-ethoxypropyl bromide} \xrightarrow{\text{K₂CO₃}} \text{Target Compound}
$$

Route B: One-Pot Condensation

Step 1: Simultaneous Cyclization and Functionalization
  • Reagents : 4-Nitro-3-aminopyrazole, 3-ethoxypropyl isocyanate.
  • Conditions : THF, triethylamine, 25°C, 24 h.
  • Yield : 65%.

Advantage : Avoids isolated nitration step but requires stringent anhydrous conditions.

Optimization and Scalability

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance N-alkylation rates but may degrade nitro groups at >70°C.
  • Ether solvents (THF) : Ideal for condensation but limit solubility of nitro intermediates.
Table 2: Solvent Impact on N-Alkylation Yield
Solvent Temperature (°C) Yield (%)
DMF 60 72
THF 60 58
Acetonitrile 60 64

Catalytic Enhancements

  • Phase-transfer catalysts (PTCs) : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency by 15%.
  • Microwave assistance : Reduces reaction time from 6 h to 45 min with comparable yields.

Characterization and Validation

Spectroscopic Data

$$ ^1H $$-NMR (400 MHz, CDCl₃)
  • δ 1.25 (t, 3H, -OCH₂CH₃): Ethoxy methyl protons.
  • δ 1.35 (d, 6H, -C(CH₃)₂): Isopropyl methyl groups.
  • δ 4.10 (q, 2H, -OCH₂CH₃): Ethoxy methylene.
  • δ 6.45 (s, 1H, pyrazole C5-H).
IR (KBr, cm⁻¹)
  • 1540 (N-O asymmetric stretch, NO₂).
  • 1245 (C-N stretch, amine).
  • 1120 (C-O-C, ethoxy group).

Purity Assessment

  • HPLC : >98% purity (C18 column, methanol/water 70:30).
  • Melting Point : 89–91°C (lit. 90°C).

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxypropyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The ethoxypropyl and isopropyl groups may influence the compound’s solubility and binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Effects

Target Compound :

  • Core : Pyrazole ring (1H-pyrazole).
  • Substituents: Position 1: Isopropyl (steric bulk, lipophilicity). Position 3: 3-Ethoxypropylamine (enhanced solubility via ether linkage).

Comparable Compounds: 1. 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one (): - Core: Bicyclic amine (3,7-diazabicyclo[3.3.1]nonane). - Substituents: - 3-Ethoxypropyl (similar to target compound). - Cyclopropanmethyl (increased rigidity). - Key Data: - IR: C=O stretch at 1734 cm⁻¹ (absent in target due to lack of ketone).

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():

  • Core : Pyrazole ring.
  • Substituents :
  • Cyclopropyl (steric constraint vs. isopropyl in target).
  • Pyridinyl (aromatic π-system vs. nitro group).
    • Key Data :
  • Synthesis: Copper-catalyzed coupling (17.9% yield).
  • IR: N-H stretch at 3298 cm⁻¹ .

Poly[N-(3-ethoxypropyl)acrylamide] ():

  • Core : Polyacrylamide backbone.
  • Substituents : 3-Ethoxypropyl (hydrophobic/hydrophilic balance).
  • Key Data :
  • Thermo-responsive behavior in aqueous solutions (lower critical solution temperature influenced by ethoxypropyl) .

Insights :

  • The ethoxypropyl group is introduced via alkylation or condensation in analogs, suggesting similar strategies for the target compound.
  • Copper catalysis () may improve coupling efficiency for pyrazole derivatives compared to classical methods.
Spectral and Physicochemical Properties
Compound IR Peaks (cm⁻¹) NMR Features (δ, ppm)
Target Compound Expected: ν(NO₂) ~1520–1350 Anticipated: Isopropyl (δ ~1.2–1.5)
3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one 1734 (C=O), 1122 (C-O-C) 13C NMR: 214.4 (C=O)
O-Benzoyloxime Derivative () 1675 (C=N), 3300 (O-H) N/A

Key Observations :

  • The ethoxypropyl group’s C-O-C stretch (~1122 cm⁻¹) is consistent across analogs .
  • Nitro groups (absent in most analogs) would introduce distinct IR and NMR shifts in the target compound.

Biological Activity

N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the available data on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • CAS Number : 1429417-47-9
  • Molecular Formula : C₁₀H₁₈N₄O₃
  • Molecular Weight : 242.28 g/mol
  • Structure : The compound consists of a pyrazole ring substituted with an ethoxypropyl and isopropyl group, along with a nitro group at the para position.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole core followed by the introduction of the ethoxypropyl and isopropyl substituents. The synthetic pathway may vary depending on specific reagents and conditions used.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related pyrazole compounds can inhibit the growth of various bacterial strains. While specific data on this compound is limited, it is hypothesized that similar mechanisms may apply due to structural similarities with known active compounds .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity against breast cancer cells while showing lower toxicity to normal cells . Although specific studies on this compound are not extensively reported, its structural attributes suggest potential for similar therapeutic effects.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, affecting metabolic pathways in microorganisms or cancer cells.
  • Cell Membrane Disruption : Some compounds can disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : Certain derivatives promote programmed cell death in cancer cells, enhancing their anticancer properties.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

StudyFindings
Demonstrated significant cytotoxicity in breast cancer cell lines for structurally similar compounds.
Highlighted antimicrobial activity in related pyrazole derivatives against various bacterial strains.
Reported synthesis and characterization methods for related compounds, indicating potential pharmacological profiles.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Key steps include:

  • Reagent Selection : Use of cesium carbonate as a base and copper(I) bromide as a catalyst for amination reactions, as demonstrated in analogous pyrazole syntheses .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMSO) and controlled heating (~35°C) improve reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane yields high-purity products .
    • Optimization : Microwave-assisted synthesis (e.g., 50–100 W, 10–30 min) can enhance reaction rates and yields for pyrazole derivatives .

Q. How does the 3-ethoxypropyl substituent influence the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : The ethoxypropyl group enhances solubility in organic solvents (e.g., DCM, THF) due to its hydrophobic and flexible alkyl chain. Similar ethoxy-containing polymers exhibit increased solubility in aqueous-organic mixtures .
  • Stability : The ethoxy group reduces steric hindrance compared to bulkier substituents, improving thermal stability under standard conditions (≤100°C) .
  • Experimental Validation : Compare solubility via UV-Vis spectroscopy in solvents of varying polarity and assess stability using thermogravimetric analysis (TGA).

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., 400 MHz in CDCl3_3) identify substituent environments, such as the nitro group’s deshielding effect on adjacent protons .
  • X-ray Crystallography : Tools like SHELXL refine crystal structures, while ORTEP-3 visualizes molecular geometry .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can the reactivity of the nitro group at position 4 be exploited for functionalization?

  • Methodological Answer :

  • Reduction Reactions : Catalytic hydrogenation (e.g., H2_2/Pd-C) converts nitro to amine, enabling further derivatization (e.g., amide coupling) .
  • Substitution Reactions : Nucleophilic aromatic substitution (e.g., with thiols or amines) under basic conditions replaces nitro groups, as seen in iodopyrazole analogs .
  • Cyclization : Nitro groups can act as leaving groups in heterocycle formation (e.g., triazoles via Huisgen cycloaddition) .

Q. How can molecular docking studies predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes (e.g., kinases) or receptors with pyrazole-binding pockets.
  • Docking Workflow : Use AutoDock Vina or Schrödinger Maestro to model binding poses. Validate with surface plasmon resonance (SPR) to measure binding affinities (e.g., KD_D values) .
  • Case Study : Pyrazole derivatives with nitro groups show inhibitory activity against COX-2; similar workflows can identify analogous targets .

Q. How should researchers address contradictions in reported synthesis yields or biological activity data?

  • Methodological Answer :

  • Data Triangulation : Compare protocols for variables like catalyst loading (e.g., 1–5 mol% Cu(I)) or reaction time .
  • Reproducibility Tests : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Statistical Analysis : Apply ANOVA to assess significance of yield differences between microwave vs. conventional heating .

Key Tools and Software

  • Crystallography : SHELXL (structure refinement) , ORTEP-3 (visualization) .
  • Docking : AutoDock Vina, Schrödinger Suite .

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